(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone
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Overview
Description
(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Pd-catalyzed carbonylative coupling reaction, which is followed by cyclocondensation under mild conditions . This approach provides a high yield and is efficient for producing the desired compound.
Industrial Production Methods
In an industrial setting, the production of (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-chlorophenyl)[4-(2-bromoethyl)-1,4-diazepan-1-yl]methanone
- (3-Chlorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone
- 4,4’-Dichlorobenzophenone
Uniqueness
(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone is unique due to its specific combination of functional groups and the presence of a cyclobutyl ring. This structural uniqueness can lead to distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H20ClN2O
- Molecular Weight : 292.79 g/mol
Research indicates that compounds similar to this compound may act as modulators of neurotransmitter receptors. Specifically, they may interact with:
- Histamine H3 Receptors : This interaction can influence neurotransmitter release and has implications for conditions such as anxiety and depression.
- Metabotropic Glutamate Receptors : These receptors play a crucial role in synaptic plasticity and are targets for treating various neurological disorders.
1. Anxiolytic Effects
Studies have indicated that compounds with a similar structure exhibit anxiolytic properties. For instance, a study on diazepine derivatives demonstrated significant anxiolytic effects in rodent models, suggesting that this compound may have similar potential.
2. Antidepressant Activity
Research has shown that modulation of the glutamate receptor system can lead to antidepressant effects. Compounds that target these receptors have been associated with improved mood and reduced depressive symptoms in preclinical models.
3. Neuroprotective Properties
Some studies suggest that compounds like this compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the anxiolytic effects of similar diazepine derivatives in rodent models, showing a significant reduction in anxiety-like behavior. |
Study 2 | Explored the interaction of related compounds with metabotropic glutamate receptors, indicating potential antidepressant effects through receptor modulation. |
Study 3 | Evaluated neuroprotective effects in vitro, demonstrating reduced cell death in neuronal cultures exposed to oxidative stress when treated with related compounds. |
Properties
IUPAC Name |
(2-chlorophenyl)-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-15-8-2-1-7-14(15)16(20)19-10-4-9-18(11-12-19)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEXFTYEAMLBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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